Ajugasalicigenin
Description
Ajugasalicigenin is a stigmastane-type sterol isolated from Ajuga salicifolia, a plant within the Lamiaceae family. This compound is characterized by its tetracyclic steroidal backbone with hydroxyl and methyl substitutions, which contribute to its structural uniqueness and biological activities.
Properties
Molecular Formula |
C29H48O7 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13S,14S,16S,17S)-17-[(1R)-1-[(2S,3S,4S,5S)-4-ethyl-3-hydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C29H48O7/c1-5-19-24(34)25(36-28(19,4)15-31)22(14-30)29(35)23(33)13-21-18-7-6-16-12-17(32)8-10-26(16,2)20(18)9-11-27(21,29)3/h7,16-17,19-25,30-35H,5-6,8-15H2,1-4H3/t16-,17-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28+,29+/m0/s1 |
InChI Key |
WTAODDALTKKQHM-LKMZUHJLSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]([C@@H](O[C@]1(C)CO)[C@@H](CO)[C@]2([C@H](C[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O |
Canonical SMILES |
CCC1C(C(OC1(C)CO)C(CO)C2(C(CC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C)O)O)O |
Synonyms |
ajugasalicigenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Compounds in Ajuga Species and Their Properties
Key Differences
Chemical Class: this compound is a sterol, whereas cyanidin, delphinidin, and apigenin are flavonoids or phenolic derivatives. Sterols like this compound are lipid-soluble and often involved in membrane structure or hormone biosynthesis, while flavonoids typically exhibit radical-scavenging properties .
Biosynthetic Pathways: Stigmastane sterols derive from the mevalonate pathway, whereas flavonoids and hydroxycinnamic acids originate from the phenylpropanoid pathway. This divergence impacts their distribution in plant tissues and pharmacological roles .
Bioactivity Profiles: Anthocyanins (e.g., cyanidin) and flavonoids (e.g., apigenin) have well-documented antioxidant and anti-inflammatory activities, supported by extensive in vitro and in vivo studies. In contrast, this compound’s bioactivities are less characterized, though sterols are known to modulate cholesterol absorption and immune responses .
Spectral Data for Identification: Sterols like this compound are identified via NMR (e.g., δ 0.6–1.5 ppm for methyl groups) and mass spectrometry (m/z ~414 for [M+H]+). Flavonoids and phenolic acids exhibit distinct UV-Vis spectra (e.g., λmax ~280 nm for flavonoids) and fragmentation patterns in MS .
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